molecular formula C15H18N4O3S B2604063 ethyl N-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]carbamate CAS No. 90012-60-5

ethyl N-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]carbamate

Cat. No.: B2604063
CAS No.: 90012-60-5
M. Wt: 334.39
InChI Key: SZTUOCWDJQXLRA-UHFFFAOYSA-N
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Description

Ethyl N-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]carbamate is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a pyrazole ring, a phenyl group, and a carbamothioyl group

Preparation Methods

The synthesis of ethyl N-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]carbamate typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio. The reaction is carried out in acetone as a solvent, and the mixture is heated to 50°C and stirred for 3 hours, resulting in the formation of the desired compound . The product is then purified and characterized using techniques such as single crystal X-ray diffraction (XRD) analysis.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The presence of reactive functional groups allows for substitution reactions, where one group is replaced by another.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

Ethyl N-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind effectively with certain amino acids, demonstrating good binding interactions . The compound’s functional groups allow it to participate in various biochemical pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Ethyl N-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]carbamate can be compared with similar compounds such as:

These compounds share structural similarities but differ in their specific functional groups and resulting chemical properties

Properties

IUPAC Name

ethyl N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-4-22-15(21)17-14(23)16-12-10(2)18(3)19(13(12)20)11-8-6-5-7-9-11/h5-9H,4H2,1-3H3,(H2,16,17,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZTUOCWDJQXLRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=S)NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24793830
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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